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molecular formula C14H11ClN4O B1229833 2-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine-3-acetamide CAS No. 118695-83-3

2-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine-3-acetamide

Cat. No. B1229833
M. Wt: 286.71 g/mol
InChI Key: HIQMDHHKFVNCMK-UHFFFAOYSA-N
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Patent
US04824951

Procedure details

A mixture of N[2-[(2-amino-2-oxoethyl)amino]-3-pyridinyl]-4-chlorobenzamide (6.0 g, 0.02 mole) in 150 ml of ethylene glycol was heated at 190° C. for 40 minutes. The precipitate, which formed, was filtered off and washed with water. The filtrate was diluted with water to produce a second crop. The first crop was heated to boiling in 300 ml of methanol, filtered through a Celite pad, seeded, and refrigerated overnight. The crystalline precipitate was filtered, washed with cold methanol, and dried under high vacuum at 60° C. overnight to give 1.42 g (25%) of title compound, mp 270°-1° C.
Name
N[2-[(2-amino-2-oxoethyl)amino]-3-pyridinyl]-4-chlorobenzamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[O:21])[CH2:3][NH:4][C:5]1[C:10]([NH:11][C:12](=O)[C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[CH:9][CH:8]=[CH:7][N:6]=1>C(O)CO.CO>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:12]2[N:4]([CH2:3][C:2]([NH2:1])=[O:21])[C:5]3=[N:6][CH:7]=[CH:8][CH:9]=[C:10]3[N:11]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
N[2-[(2-amino-2-oxoethyl)amino]-3-pyridinyl]-4-chlorobenzamide
Quantity
6 g
Type
reactant
Smiles
NC(CNC1=NC=CC=C1NC(C1=CC=C(C=C1)Cl)=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate, which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water
CUSTOM
Type
CUSTOM
Details
to produce a second crop
TEMPERATURE
Type
TEMPERATURE
Details
The first crop was heated
FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
CUSTOM
Type
CUSTOM
Details
refrigerated overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate was filtered
WASH
Type
WASH
Details
washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 60° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC=2C(=NC=CC2)N1CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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